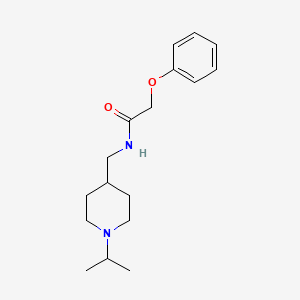

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14(2)19-10-8-15(9-11-19)12-18-17(20)13-21-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYGGLOEWKSZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide involves several steps. One common method includes the reaction of 1-isopropylpiperidine with phenoxyacetyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide has various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor studies.

Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: Another piperidine derivative with similar structural features.

N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Shares the piperidine core but with different substituents.

N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide: Another related compound with variations in the aromatic ring.

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide is unique due to its specific combination of the piperidine ring and the phenoxyacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Q & A

Q. What are the standard synthetic routes for N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide, and how is purity ensured?

The compound is typically synthesized via a multi-step reaction starting with 1-methyl-4-piperidone, isopropylamine, and phenoxyacetic acid. Key steps include nucleophilic substitution and amide bond formation. Purification involves column chromatography followed by recrystallization. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to validate molecular identity and ensure >95% purity .

Q. Which physiological systems are commonly studied using this compound in preclinical research?

The compound is used to investigate effects on the central nervous system (e.g., neurotransmitter modulation), cardiovascular activity (e.g., blood pressure regulation), and respiratory function. Studies often employ isolated tissue assays (e.g., rat aortic rings) or in vivo models to assess dose-dependent responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or receptor isoforms. To address this:

- Perform comparative binding assays (e.g., radioligand displacement) under standardized conditions.

- Use molecular docking simulations to predict binding modes and validate with mutagenesis studies.

- Cross-reference results with structural analogs to identify critical pharmacophoric features .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurological disorders?

- In vitro: Use patch-clamp electrophysiology to assess ion channel modulation in neuronal cell lines.

- In vivo: Employ behavioral models (e.g., elevated plus maze for anxiety) paired with microdialysis to measure neurotransmitter levels (e.g., serotonin, dopamine).

- Biochemical: Quantify enzyme inhibition (e.g., acetylcholinesterase) via colorimetric assays and correlate with computational docking results .

Q. What strategies enhance the selectivity of analogs derived from this compound?

- Structure-activity relationship (SAR) studies: Modify the phenoxyacetamide moiety to reduce off-target effects.

- Computational modeling: Apply quantum mechanical/molecular mechanics (QM/MM) to optimize steric and electronic interactions with target receptors.

- Pharmacokinetic profiling: Use liver microsome assays to identify metabolic hotspots and guide structural modifications for improved stability .

Q. How can researchers validate the compound’s pharmacokinetic properties across species?

- In vitro: Assess metabolic stability using hepatocyte incubation and LC-MS/MS to identify major metabolites.

- In vivo: Conduct cross-species pharmacokinetic studies (e.g., rat vs. dog) with serial blood sampling.

- Tissue distribution: Use radiolabeled compound and autoradiography to quantify organ-specific accumulation .

Methodological Notes

- Synthesis Optimization: Replace iron powder (used in analog synthesis) with catalytic hydrogenation for greener reduction steps .

- Analytical Validation: Pair HPLC with diode-array detection (DAD) to monitor degradation products during stability testing .

- Computational Tools: Use Gaussian 16 for QM calculations and AutoDock Vina for docking simulations to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.